molecular formula C30H21I4NO6 B3242506 Fmoc-l-thyroxine CAS No. 151889-56-4

Fmoc-l-thyroxine

Cat. No.: B3242506
CAS No.: 151889-56-4
M. Wt: 999.1 g/mol
InChI Key: XWGNSLHQIJXLGJ-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-l-thyroxine is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with l-thyroxine, a synthetic form of the thyroid hormone thyroxine The Fmoc group is widely used in peptide synthesis to protect the amine group of amino acids during the synthesis process

Scientific Research Applications

Chemistry

Fmoc-l-thyroxine is used in solid-phase peptide synthesis (SPPS) as a protected form of l-thyroxine. It allows for the selective incorporation of l-thyroxine into peptides without interfering with other reactive groups.

Biology

In biological research, this compound is used to study the role of thyroid hormones in cellular processes. It can be incorporated into peptides and proteins to investigate their interactions with thyroid hormone receptors.

Medicine

This compound is used in the development of thyroid hormone analogs for therapeutic purposes. It helps in the design of new drugs that can mimic or modulate the activity of thyroid hormones.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It provides a way to incorporate thyroid hormone activity into therapeutic peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-l-thyroxine typically involves the protection of the amine group of l-thyroxine with the Fmoc group. This can be achieved by reacting l-thyroxine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions must be carefully controlled to ensure the selective protection of the amine group without affecting other functional groups in the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for high yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-l-thyroxine can undergo various chemical reactions, including:

    Oxidation: The aromatic rings in the Fmoc group can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the Fmoc moiety can be reduced to an alcohol.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the Fmoc group can lead to the formation of fluorenone derivatives, while reduction can yield fluorenylmethanol derivatives.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-l-tryptophan: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-l-tyrosine: Used for incorporating tyrosine into peptides.

    Fmoc-l-phenylalanine: Used for incorporating phenylalanine into peptides.

Uniqueness

Fmoc-l-thyroxine is unique due to its combination of the Fmoc protecting group with the biologically active l-thyroxine. This allows for the selective incorporation of thyroid hormone activity into peptides, making it valuable for research and therapeutic applications.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21I4NO6/c31-22-12-16(13-23(32)27(22)36)41-28-24(33)9-15(10-25(28)34)11-26(29(37)38)35-30(39)40-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12-13,21,26,36H,11,14H2,(H,35,39)(H,37,38)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGNSLHQIJXLGJ-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)OC5=CC(=C(C(=C5)I)O)I)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)I)OC5=CC(=C(C(=C5)I)O)I)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21I4NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

999.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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